molecular formula C10H13ClO3 B14905956 (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol

Cat. No.: B14905956
M. Wt: 216.66 g/mol
InChI Key: KMGNRJSCXJRIMB-UHFFFAOYSA-N
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Description

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol is a substituted benzyl alcohol derivative with a chlorine atom at position 3, an ethoxy group (-OCH₂CH₃) at position 4, and a methoxy group (-OCH₃) at position 5 on the benzene ring. The hydroxymethyl (-CH₂OH) functional group is attached to the aromatic ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₀H₁₃ClO₃, with a molecular weight of 216.66 g/mol (inferred from positional isomers in ).

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

(3-chloro-4-ethoxy-5-methoxyphenyl)methanol

InChI

InChI=1S/C10H13ClO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5,12H,3,6H2,1-2H3

InChI Key

KMGNRJSCXJRIMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Chlorination: The phenol derivative undergoes chlorination to introduce the chloro group.

    Ethoxylation and Methoxylation: Subsequent reactions introduce the ethoxy and methoxy groups.

    Methanol Addition: Finally, the methanol group is added to the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often use catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Substitution Pattern and Functional Group Variations

The following table compares (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol with structurally analogous compounds, highlighting key differences in substituents and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol Cl (3), -OCH₂CH₃ (4), -OCH₃ (5), -CH₂OH C₁₀H₁₃ClO₃ 216.66 Reference compound
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanol Cl (3), -OCH₂CH₃ (5), -OCH₃ (4), -CH₂OH C₁₀H₁₃ClO₃ 216.66 Ethoxy/methoxy positional isomer
(3-Chloro-4-(trifluoromethoxy)-5-methoxyphenyl)methanol Cl (3), -OCF₃ (4), -OCH₃ (5), -CH₂OH C₁₀H₁₀ClF₃O₃ 280.64 Trifluoromethoxy group enhances lipophilicity
(3-chloro-5-methoxy-4-propoxyphenyl)methanol Cl (3), -OCH₂CH₂CH₃ (4), -OCH₃ (5), -CH₂OH C₁₁H₁₅ClO₃ 230.69 Propoxy group increases hydrophobicity
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol Br (3), -OCH₂CH₃ (4), -OCH₃ (5), -CH₂OH C₁₀H₁₃BrO₃ 261.11 Bromine substitution alters reactivity
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride Cl (3), -OCH₂CH₃ (4), -OCH₃ (5), -CH₂NH₂·HCl C₁₀H₁₅Cl₂NO₂ 252.14 Amine group instead of alcohol

Key Observations :

Positional Isomerism: The compound (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol () differs only in the positions of ethoxy and methoxy groups. This minor structural variation can significantly impact intermolecular interactions, solubility, and crystallization behavior.

Halogen Replacement : Bromine substitution () increases molecular weight and polarizability, which may influence binding affinity in receptor-ligand interactions.

Biological Activity

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol is an organic compound characterized by its phenolic structure and multiple functional groups, including a chloro group, ethoxy group, and methoxy group. This compound has garnered interest for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on recent studies, focusing on its interactions with biological targets, structure-activity relationships, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol exhibits significant antimicrobial properties. It has been shown to interact with bacterial quorum sensing systems, particularly in Pseudomonas aeruginosa, which is crucial for biofilm formation and pathogenicity. The compound's mechanism of action involves inhibiting the LasR protein, thereby disrupting bacterial communication and reducing virulence factors.

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies indicate that specific substitutions on the aromatic ring significantly affect the potency of related compounds. For instance, derivatives with similar structural features demonstrated IC50 values as low as 0.034 µM against chloroquine-sensitive strains . This suggests that modifications to the substituents can enhance antimalarial activity while maintaining selectivity.

Case Study 1: Interaction with Pseudomonas aeruginosa

In a study examining the effects of (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol on Pseudomonas aeruginosa, researchers found that the compound effectively inhibited biofilm formation in vitro. This was attributed to its ability to disrupt quorum sensing pathways, leading to decreased expression of virulence factors.

Case Study 2: Antiplasmodial Potency

Another study focused on the antiplasmodial properties of related compounds derived from the same phenolic scaffold. The findings revealed that specific substitutions at positions 3 and 4 significantly influenced biological activity against Plasmodium falciparum. The most potent derivative exhibited an IC50 value of 0.034 µM, highlighting the importance of structural modifications for enhancing efficacy .

Comparative Analysis

A comparative analysis of (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol with structurally similar compounds reveals unique aspects that contribute to its biological activity:

Compound NameStructure FeaturesUnique Aspects
3-ChloroanilineContains amino group instead of hydroxymethylMore basic due to amino functionality
4-EthoxyphenolLacks chlorine and methoxy groupsPrimarily used as an antioxidant
2-MethoxyphenolContains methoxy but lacks chloro and ethoxy groupsUsed mainly in fragrances; less complex
3-Ethoxy-4-methylphenolSimilar ethoxy and methyl groups; lacks chlorineDifferent substitution pattern affects reactivity

The presence of both chloro and multiple methoxy/ethoxy groups in (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol enhances its reactivity and potential therapeutic applications compared to other similar compounds.

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